Antifungal Potency of Trifluoromethyl Pyrimidine Derivatives Against Sclerotinia sclerotiorum
Derivatives synthesized from the trifluoromethyl pyrimidine scaffold demonstrate significantly enhanced antifungal activity compared to the commercial fungicide Pyrimethanil. Specifically, compounds 7s and 7t, which incorporate the 2-(trifluoromethyl)pyrimidine core, achieved antifungal rates of 80.13% and 81.70% against S. sclerotiorum at 50 μg/mL, outperforming Pyrimethanil's 68.39% [1]. Their EC50 values (14.68 and 13.06 μg/mL) were also markedly lower than Pyrimethanil (46.94 μg/mL) [1]. This quantifies the advantage of the trifluoromethyl pyrimidine scaffold over a leading commercial agent.
| Evidence Dimension | In vitro antifungal activity (inhibition rate and EC50) |
|---|---|
| Target Compound Data | Compounds 7s (80.13% inhibition; EC50=14.68 μg/mL) and 7t (81.70% inhibition; EC50=13.06 μg/mL) |
| Comparator Or Baseline | Pyrimethanil (68.39% inhibition; EC50=46.94 μg/mL) |
| Quantified Difference | 7t exhibits 13.31% higher inhibition and a 3.6-fold lower EC50 than Pyrimethanil |
| Conditions | In vitro assay against Sclerotinia sclerotiorum at 50 μg/mL |
Why This Matters
This demonstrates that the 2-(trifluoromethyl)pyrimidine-4,6-diol scaffold enables the development of antifungal agents with significantly higher potency and lower effective concentrations than a widely used commercial fungicide, providing a clear R&D advantage.
- [1] An, J. et al. Synthesis, antifungal and antibacterial evaluation of trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties. 2025. View Source
